molecular formula C7H13NO4S B4992731 NoName

NoName

Cat. No.: B4992731
M. Wt: 207.25 g/mol
InChI Key: DVPMUQUCSATMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.05652907 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(diethyl-λ4-sulfanylidene)-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-4-13(5-2)6(8(10)11)7(9)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPMUQUCSATMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=C(C(=O)OC)[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the provided research mentions this compound as a potent inhibitor of PSEN-1 binding, [] the specific mechanism of action and downstream effects are not elaborated upon. Further research is needed to understand its precise interaction and consequences.

A: The research does not provide details about NoName 3's interaction with amyloid-beta plaques. [] Its primary focus seems to be on inhibiting PSEN-1 binding.

A: The research papers do not provide the molecular formula or weight of this compound. []

A: Unfortunately, the provided research abstracts do not mention any spectroscopic data for this compound 3. []

A: None of the provided research papers mention any catalytic properties associated with compounds named "this compound." [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Yes, researchers have developed an atom-based 3D-QSAR model for 2,4-disubstituted imidazopyridines with promising statistical parameters for predicting anti-malarial activity. []

A: The molecular docking studies utilized Schrödinger’s molecular modeling package (2020_4) to investigate the interactions of these compounds with their targets. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.